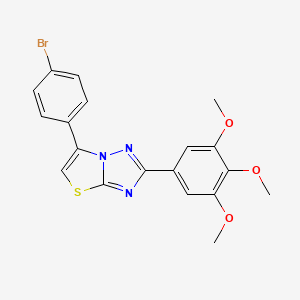
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of thiazolo-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-b)(1,2,4)-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, condensation reactions, and substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-b)(1,2,4)-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic compounds.
Scientific Research Applications
Thiazolo(3,2-b)(1,2,4)-triazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiazolo(3,2-b)(1,2,4)-triazole derivatives involves interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure of the compound and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-triazole derivatives and related heterocyclic compounds. Examples include:
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(phenyl)-2-(3,4,5-trimethoxyphenyl)-
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-
Uniqueness
The uniqueness of thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl and trimethoxyphenyl groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
140405-71-6 |
|---|---|
Molecular Formula |
C19H16BrN3O3S |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3 |
InChI Key |
SLUQVEDMAFGEEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


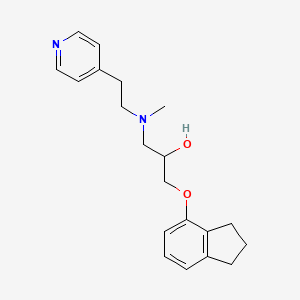
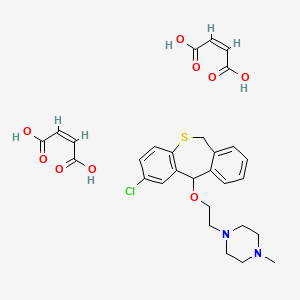
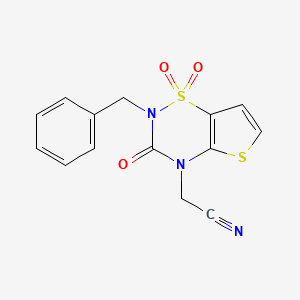
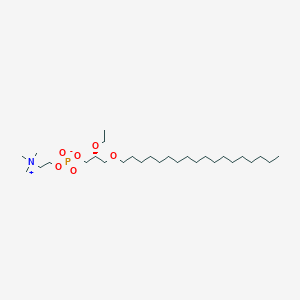

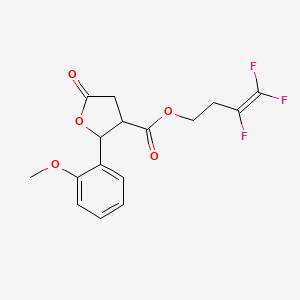
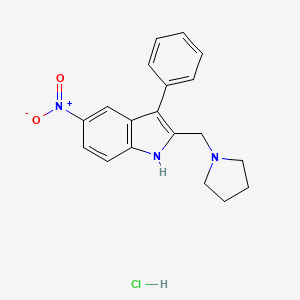

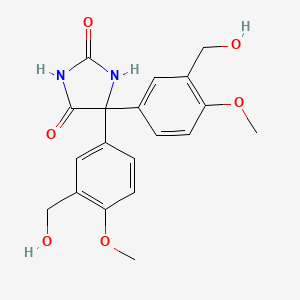
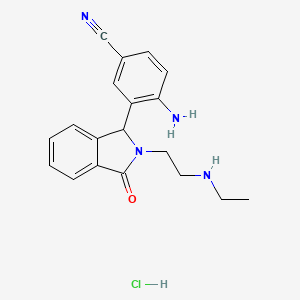
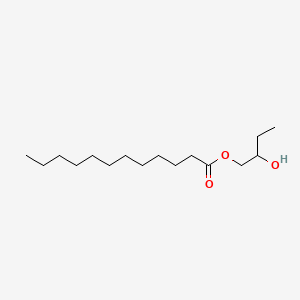
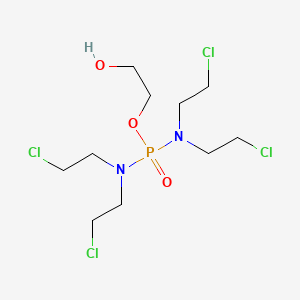
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)

